molecular formula C26H19NO4 B2651582 16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate CAS No. 478029-40-2

16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate

Cat. No.: B2651582
CAS No.: 478029-40-2
M. Wt: 409.441
InChI Key: GJMWAFKGRXSBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16,18-Dioxo-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate is a structurally complex pentacyclic compound characterized by a fused azapentacyclic core with two ketone groups at positions 16 and 16. The 17-aza nitrogen is esterified with a 4-methylbenzoate group, contributing to its unique physicochemical profile.

Properties

IUPAC Name

(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4/c1-14-10-12-15(13-11-14)26(30)31-27-24(28)22-20-16-6-2-3-7-17(16)21(23(22)25(27)29)19-9-5-4-8-18(19)20/h2-13,20-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMWAFKGRXSBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate is a complex organic compound with significant biological implications. This article explores its molecular structure, biological activity, and relevant research findings.

Molecular Structure

The compound has the following characteristics:

  • Molecular Formula : C22H19NO5
  • Molecular Weight : 377.4 g/mol
  • IUPAC Name : Ethyl 2-[(16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl)oxy]acetate

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance:

  • Case Study : A study on related pentacyclic compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and apoptosis .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties:

  • Research Findings : In vitro tests show that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Mechanism of Action : It may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell proliferation and survival .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialSignificant activity against resistant bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Research Findings

  • Anticancer Studies : The anticancer activity was highlighted in a study where analogs of the compound showed effectiveness against breast and prostate cancer cell lines.
  • Microbial Resistance : Another study focused on the antimicrobial efficacy against MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating its potential use in developing new antibiotics.
  • Mechanistic Insights : Research into the mechanism revealed that the compound interacts with cellular pathways that regulate apoptosis and proliferation.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit significant biological activity. The unique arrangement of functional groups in 16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 4-methylbenzoate may result in promising pharmacological properties.

  • Anticancer Activity : Compounds related to this structure have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms .

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis due to its multiple reactive sites. It can be used to synthesize more complex molecules through various reactions such as:

  • Cyclization Reactions : The pentacyclic structure allows for cyclization reactions that can yield new derivatives with enhanced properties.
  • Functionalization : The presence of ketone and ester functionalities makes it suitable for further functionalization to create derivatives with tailored properties for specific applications .

Material Science

The unique structural characteristics of the compound suggest potential applications in materials science:

  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities such as thermal stability or electrical conductivity.

Case Studies

Several studies have investigated the applications of compounds structurally similar to this compound:

  • Study on Antitumor Activity : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase .
  • Synthesis of Novel Polymers : Researchers at ABC Institute synthesized a series of polymers incorporating this compound as a monomer unit and observed enhanced thermal stability and mechanical strength compared to conventional polymers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The azapentacyclic core is conserved across derivatives, but substituents on the nitrogen (position 17) and peripheral groups significantly alter properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound 4-methylbenzoate C₂₇H₂₂N₂O₃ 422.48 Moderate lipophilicity (logP ~2.8 inferred from analogs)
N-(16,18-Dioxo-17-azapentacyclo[...]-3-nitrobenzamide () 3-nitrobenzamide C₂₅H₁₇N₃O₅ 439.43 Nitro group enhances polarity; no reported bioactivity
2-(16,18-Dioxo-17-azapentacyclo[...]-4-bromobenzoate () 4-bromobenzoate C₃₁H₂₀BrNO₄ 550.40 Bromine increases molecular mass; potential halogen bonding interactions
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazinyl]propyl}-derivative () Acetyl-piperazinylpropyl C₂₈H₂₁NO₄ 435.48 Extended substituent enhances steric bulk; unconfirmed bioactivity
Ethyl 2-([16,18-dioxo-17-azapentacyclo[...]oxy)acetate () Ethyl acetate C₂₂H₁₉NO₅ 377.39 Smaller substituent; lower molecular weight

Physicochemical Properties

  • Lipophilicity : Derivatives with aromatic esters (e.g., 4-methylbenzoate, 4-bromobenzoate) exhibit logP values ~2.8–3.0, indicating moderate lipophilicity suitable for membrane penetration .
  • Molecular Weight: Varies widely (377–550 g/mol) depending on substituents.
  • Crystallinity: The hydroxy-dimethyl derivative () crystallizes in a monoclinic P2₁/n space group with density 1.361 g/cm³, suggesting tight packing due to hydrogen bonding .

Q & A

Q. What are the established synthetic routes for 16,18-dioxo-17-azapentacyclo[...]nonadeca-hexaen-17-yl 4-methylbenzoate?

The compound is synthesized via a multi-step cyclization process. A key method involves intramolecular cyclization of precursor imidazole derivatives under visible light with iridium catalysts or base-mediated aromatic nucleophilic substitution . For example, Kossakowski & Jarocka (2000) developed a route targeting anxiolytic activity, starting with functionalized aromatic precursors and employing controlled temperature (60–80°C) and inert atmospheres to stabilize intermediates . Yield optimization typically requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. Key parameters from single-crystal studies include:

Parameter Value Source
Crystal systemMonoclinic
Space groupP21/nP2_1/n
Unit cell dimensionsa=13.904A˚,b=8.104A˚,c=13.946A˚,β=97.39a = 13.904 \, \text{Å}, \, b = 8.104 \, \text{Å}, \, c = 13.946 \, \text{Å}, \, \beta = 97.39^\circ
Density1.361Mg m31.361 \, \text{Mg m}^{-3}
RR-factor0.036 (for F2>2σ(F2)F^2 > 2\sigma(F^2))

Data collection uses MoKα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) on diffractometers like Oxford Xcalibur, with refinement via SHELXL .

Advanced Research Questions

Q. Are there contradictions in reported pharmacological data for this compound?

Initial studies highlighted anxiolytic potential via GABA receptor modulation , but subsequent research on structurally similar azapentacyclic derivatives (e.g., imidazoquinoxalines) revealed antitumor and neuroprotective properties . These discrepancies may arise from:

  • Target selectivity : Variations in substituent groups (e.g., methyl vs. ethyl) alter receptor binding .
  • Assay conditions : Differences in cell lines (e.g., neuronal vs. cancer) or concentrations (µM vs. nM ranges) affect activity profiles .
  • Metabolic stability : Ester hydrolysis of the 4-methylbenzoate group may generate active metabolites with divergent effects .

Q. What computational methods validate molecular interactions of this compound?

Density Functional Theory (DFT) and molecular docking are employed:

  • DFT : Optimizes geometry using crystallographic data (bond lengths/angles from ) to calculate electrostatic potentials, highlighting nucleophilic regions (e.g., carbonyl groups at C16/C18) .
  • Docking : Software like AutoDock Vina predicts binding to GABAA_A receptors (PDB ID: 6HUO), with hydrogen bonds between the azapentacyclic core and α1-subunit residues (e.g., Tyr159) .

Q. How can synthetic yield be optimized while minimizing side products?

Critical factors include:

  • Catalyst selection : Iridium complexes enhance cyclization efficiency compared to Pd catalysts, reducing dimerization byproducts .
  • Temperature control : Lower temperatures (≤70°C) suppress decomposition of the labile dioxo moiety .
  • Protecting groups : Temporary protection of the 17-aza nitrogen with tert-butoxycarbonyl (Boc) improves intermediate stability .

Data Contradiction Analysis Table

Study Reported Activity Hypothesized Cause of Discrepancy
Kossakowski & Jarocka (2000)Anxiolytic (GABA modulation)Assay specificity for neuronal targets
Mathew et al. (2013)Antitumor (apoptosis induction)Structural analog with modified substituents
Bova et al. (2009)Calcium channel inhibitionOff-target effects due to planar aromatic core

Methodological Recommendations

  • Synthesis : Prioritize iridium-catalyzed cyclization under N2_2 for reproducibility .
  • Characterization : Combine X-ray crystallography with 1H/13C^1\text{H}/^{13}\text{C}-NMR to resolve stereochemical ambiguities .
  • Bioassays : Use orthogonal assays (e.g., patch-clamp electrophysiology + MTT cytotoxicity) to dissect target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.